molecular formula C18H14O7 B1258751 Megacerotonic acid

Megacerotonic acid

Cat. No. B1258751
M. Wt: 342.3 g/mol
InChI Key: ARPWMKRUUOTSGU-BXCZJDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Megacerotonic acid is a natural product found in Megaceros flagellaris with data available.

Scientific Research Applications

Asymmetric Total Syntheses

Megacerotonic acid, a natural α-benzylidene-γ-butyrolactone product, has been synthesized asymmetrically from commercially available materials. A notable step in this synthesis is the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of racemic α,δ-diketo-β-aryl esters, crucial for establishing the absolute stereochemistry of megacerotonic acid. This process illustrates the compound's potential in advancing synthetic organic chemistry and drug development (S. W. Krabbe & Jeffrey S. Johnson, 2015).

Biophotonics and Drug Delivery Research

Although megacerotonic acid is not directly mentioned, it's important to note the relevance of biophotonics in drug delivery research, a field that could potentially involve compounds like megacerotonic acid. Multiphoton tomography and femtosecond laser nanoprocessing tools are used to study drug interactions with tissue cells, highlighting the potential for advanced drug delivery systems and in vivo imaging (K. König et al., 2011).

Molecular Evolutionary Genetics Analysis

In the broader context of scientific research, tools like MEGA (Molecular Evolutionary Genetics Analysis) play a crucial role in analyzing genetic data, which is vital for understanding the genetic properties and potential therapeutic applications of compounds like megacerotonic acid (Sudhir Kumar et al., 2016).

properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

(2R,3R,4Z)-3-(3,4-dihydroxyphenyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C18H14O7/c19-11-4-1-9(2-5-11)7-12-15(16(17(22)23)25-18(12)24)10-3-6-13(20)14(21)8-10/h1-8,15-16,19-21H,(H,22,23)/b12-7-/t15-,16-/m1/s1

InChI Key

ARPWMKRUUOTSGU-BXCZJDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O

synonyms

megacerotonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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